3,3,5-Trimethylhex-4-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
10477-61-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,3,5-trimethylhex-4-en-2-one |
InChI |
InChI=1S/C9H16O/c1-7(2)6-9(4,5)8(3)10/h6H,1-5H3 |
InChI Key |
QIBKFSMCEDOQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)C(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3,3,5 Trimethylhex 4 En 2 One
Direct Synthesis Pathways for 3,3,5-Trimethylhex-4-en-2-one
Direct synthesis of this compound would ideally involve a single-step or a highly convergent multi-step process. Given the structure, a primary disconnection would logically occur at the α,β-carbon-carbon bond or the carbon-carbon bond adjacent to the carbonyl group.
One potential, albeit challenging, direct approach could be the Friedel-Crafts acylation of an appropriate alkene . For instance, the acylation of 2-methyl-2-butene (B146552) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a conceivable route. rsc.orgchemguide.co.uk However, this reaction is often plagued by issues of regioselectivity and the potential for carbocation rearrangements, which could lead to a mixture of products.
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
A more controlled and likely successful approach to this compound would involve the stepwise construction and modification of precursor molecules. This allows for greater control over the introduction of the key structural features.
Alkylation and Acylation Reactions
Alkylation of enolates is a powerful tool for carbon-carbon bond formation at the α-position of a carbonyl group. libretexts.orglibretexts.orgpressbooks.pubyoutube.com A plausible synthetic strategy would involve the alkylation of a pre-formed enone or a ketone precursor. For example, the enolate of a simpler ketone, such as 3-methyl-2-pentanone, could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and subsequently alkylated with a suitable electrophile. libretexts.orgtandfonline.com
However, the formation of the desired enolate from an unsymmetrical ketone can lead to a mixture of regioisomers. To circumvent this, a directed alkylation approach might be necessary. The acetoacetic ester synthesis provides a classic method for preparing methyl ketones and could be adapted for this purpose. libretexts.org
An alternative strategy involves the acylation of an organometallic reagent . For instance, an organocuprate derived from a suitable precursor could undergo acylation with an acyl halide. This method is known for its high selectivity in forming carbon-carbon bonds.
A tandem homologation-acylation reaction has also been developed for the synthesis of α-acylated γ-keto carbonyls, which could potentially be adapted. nih.gov This method utilizes a zinc carbenoid to effect a chain extension, followed by acylation with an anhydride (B1165640) or other acylating agent. nih.gov
| Reaction Type | Starting Materials | Reagents | Key Intermediates | Potential Challenges |
| Enolate Alkylation | 3-Methyl-2-pentanone | LDA, Alkyl Halide | Lithium Enolate | Regioselectivity, Polyalkylation tandfonline.com |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Alkyl Halide | NaOEt, H3O+ | Alkylated β-ketoester | Multiple steps, potential for side reactions |
| Acylation of Organocuprates | Organolithium/Grignard, Copper(I) salt, Acyl Halide | - | Organocuprate | Preparation of the organometallic reagent |
| Tandem Homologation-Acylation | β-keto ester | Diiodomethane, Zn-Cu couple, Acylating agent | Zinc carbenoid, γ-keto ester | Substrate scope, reagent sensitivity nih.gov |
Nitrile-based Routes and Amination Pathways to Related Compounds
Nitriles serve as versatile precursors to ketones through hydrolysis of the corresponding imine intermediate. A synthetic route could be envisioned where a nitrile containing the requisite carbon skeleton is first assembled and then converted to the target ketone. For example, a molecule like 3,3,5-trimethylhex-4-enenitrile could be a key intermediate. The selective reduction of a nitrile to an imine, followed by hydrolysis, can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H).
While not leading directly to the target ketone, amination pathways can provide access to structurally related compounds like unsaturated amides. These amides can sometimes be converted to ketones, although this is often a challenging transformation.
Conversion of Related Hexenal (B1195481) Structures
The oxidation of an aldehyde to a ketone is not a standard transformation. However, the conversion of a related hexenal, such as 2,2,5-trimethylhex-4-enal, to the target ketone could potentially be achieved through a multi-step sequence. This might involve protection of the aldehyde, manipulation of the carbon skeleton, and subsequent deprotection and oxidation.
A more direct, albeit less common, approach could involve a rearrangement reaction. For example, under specific catalytic conditions, it might be possible to isomerize a hexenal derivative to the desired enone.
Generation of Unsaturated Amides as Structural Analogues
The synthesis of β,γ-unsaturated amides, which are structural analogues of the target enone, has been reported. These compounds can be valuable synthetic intermediates. While the direct conversion of an unsaturated amide to an unsaturated ketone is not trivial, their synthesis highlights methods for constructing the core carbon framework.
Stereoselective Synthesis Considerations for Related Enones
The synthesis of this compound does not inherently involve the creation of a chiral center. However, if one of the methyl groups at the 3-position were replaced with a different substituent, a stereocenter would be generated. In such cases, stereoselective synthesis would be crucial.
The stereoselective synthesis of enones is a well-developed field of organic chemistry. Asymmetric conjugate addition reactions, chiral auxiliary-controlled reactions, and enantioselective catalysis are common strategies to control the stereochemistry of the final product. For instance, the use of chiral catalysts in alkylation or acylation reactions can induce enantioselectivity.
Furthermore, if a chiral precursor were used, the stereochemistry could be transferred to the final product. For example, starting with an enantiomerically pure alcohol or halide could lead to a stereochemically defined enone.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 3,3,5 Trimethylhex 4 En 2 One Analogues
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This makes it an ideal tool for identifying individual components within a complex mixture. restek.comnih.gov In the context of 3,3,5-trimethylhex-4-en-2-one and its analogues, GC-MS can be used to separate and identify these ketones from other compounds in a sample. nih.gov The resulting mass spectrum for each separated component provides a unique fragmentation pattern that can be compared to spectral libraries for identification.
High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million (ppm). fiveable.me This high accuracy allows for the determination of the elemental composition of a molecule. fiveable.melibretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars). fiveable.me For example, the exact mass of this compound (C₉H₁₆O) is 140.120115 Da. nih.gov HRMS can confirm this exact mass, providing strong evidence for the molecular formula. libretexts.orguci.eduacs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The carbonyl group (C=O) of ketones gives rise to a strong, characteristic absorption band in the IR spectrum. orgchemboulder.comorgchemboulder.com For α,β-unsaturated ketones like this compound, the C=O stretching vibration is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org This is at a lower wavenumber (frequency) compared to saturated aliphatic ketones (around 1715 cm⁻¹) due to the conjugation of the double bond with the carbonyl group. orgchemboulder.comlibretexts.orgpressbooks.pub The C=C double bond stretch in the alkene portion of the molecule would also be visible, typically around 1650 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for Ketones
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Saturated Aliphatic Ketone (C=O) | ~1715 |
| α,β-Unsaturated Ketone (C=O) | 1685-1666 |
| Alkene (C=C) | ~1650 |
X-ray Diffraction Analysis for Solid-State Structure Determination of Crystalline Analogues
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is invaluable for establishing the absolute configuration and conformation of chiral analogues or for confirming the geometry of newly synthesized compounds, provided they can be grown into suitable, high-quality crystals.
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons within the crystal lattice diffract this beam into a unique pattern of reflections. By measuring the intensity and position of these reflections, a detailed electron density map of the molecule can be generated. researchgate.net From this map, the exact position of each atom is determined, yielding precise information on bond lengths, bond angles, and torsional angles.
While specific crystallographic data for analogues of this compound are not widely published, the analysis of structurally related crystalline organic ketones demonstrates the power of the technique. researchgate.netmdpi.com For a hypothetical crystalline analogue, the XRD analysis would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. These parameters include the crystal system, the space group, and the unit cell dimensions. researchgate.net Such an analysis provides irrefutable proof of the molecular structure. researchgate.net
Table 1: Representative Crystallographic Data for Structurally Related Organic Compounds
This table illustrates the type of data obtained from a single-crystal X-ray diffraction analysis, using examples from published research on complex organic molecules to represent the expected output for a crystalline analogue of this compound.
| Compound/Analogue Type | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
| Phenyl-substituted dihydropyrandione | Monoclinic | P2₁/n | a = 6.98 Å, b = 18.01 Å, c = 8.56 Å, β = 108.5° | researchgate.net |
| 1,5-Benzodiazepin-2-one Derivative | Monoclinic | P2₁/c | a = 10.51 Å, b = 13.00 Å, c = 12.01 Å, β = 114.8° | mdpi.com |
| N-carbamothioylbenzamide Co-crystal | Monoclinic | P2₁/c | a = 9.04 Å, b = 16.51 Å, c = 11.13 Å, β = 98.6° | researchgate.net |
Chromatographic Separation Techniques (e.g., Column Chromatography, Thin-Layer Chromatography) for Purification and Analysis
Chromatography is an essential tool for the separation, purification, and analysis of chemical mixtures. orgchemboulder.com For the analogues of this compound, which are often synthesized as part of a complex reaction mixture, column chromatography and thin-layer chromatography (TLC) are the most common and powerful techniques used. nih.gov
Thin-Layer Chromatography (TLC)
TLC is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.gov The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated onto a plate. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a liquid solvent (the mobile phase or eluent).
As the solvent moves up the plate by capillary action, it passes over the spotted mixture. The components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. smujo.id Non-polar compounds have weaker interactions with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. The separated spots can be visualized under UV light or by staining with a developing agent, such as p-anisaldehyde or potassium permanganate, which reacts with the compounds to produce colored spots. researchgate.netrsc.org
Table 2: Example TLC Analysis for the Separation of a this compound Analogue
This table illustrates hypothetical TLC results, demonstrating how different solvent systems can be used to achieve separation of a target compound from common impurities.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Observation |
| Non-polar Impurity (e.g., starting material) | 9:1 | 0.85 | Travels close to the solvent front. |
| This compound Analogue | 9:1 | 0.50 | Well-separated from impurities. |
| Polar Impurity (e.g., side product) | 9:1 | 0.15 | Remains close to the baseline. |
| This compound Analogue | 4:1 | 0.75 | Increased elution, useful for faster runs if separation is sufficient. |
Column Chromatography
Column chromatography is the primary technique for purifying compounds on a preparative scale, from milligrams to kilograms. orgchemboulder.com It operates on the same principles as TLC but is used for purification rather than just analysis. The stationary phase (typically silica gel) is packed into a vertical glass column. The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through the column either by gravity (gravity chromatography) or under pressure (flash chromatography). orgchemboulder.com
The separation process is a dynamic equilibrium. Components of the mixture are adsorbed onto the stationary phase and then desorbed back into the mobile phase, which carries them down the column. orgchemboulder.com Because different compounds have varying affinities for the stationary and mobile phases, they move down the column at different rates, achieving separation. orgchemboulder.com Fractions of the eluent are collected sequentially from the bottom of the column, and their composition is analyzed by TLC to determine which fractions contain the desired pure compound. orgchemboulder.com
Table 3: General Protocol for Column Chromatography Purification
This table outlines a typical strategy for purifying a moderately polar compound like a this compound analogue using flash column chromatography.
| Step | Mobile Phase (Eluent System) | Purpose |
| 1. Column Packing | 100% Hexane (or other non-polar solvent) | To create a uniform and stable stationary phase bed. |
| 2. Sample Loading | Crude mixture adsorbed onto silica gel or dissolved in a minimal amount of solvent. | To apply the sample in a concentrated band at the top of the column. |
| 3. Elution of Non-polar Impurities | 95:5 Hexane:Ethyl Acetate | To wash out very non-polar side products and unreacted starting materials. |
| 4. Elution of Target Compound | 9:1 Hexane:Ethyl Acetate | The solvent system determined by TLC to give an Rf of ~0.3-0.5 for the target compound, allowing for its clean elution. |
| 5. Elution of Polar Impurities | 4:1 Hexane:Ethyl Acetate (or more polar) | To strip the column of all remaining highly polar compounds after the desired product has been collected. |
Chemical Reactivity, Reaction Mechanisms, and Derivatization of 3,3,5 Trimethylhex 4 En 2 One
Oxidation Reactions and Pathways to Derived Products
The oxidation of 3,3,5-trimethylhex-4-en-2-one can proceed at several sites, leading to a variety of oxygenated products.
Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield an epoxide. The reactivity of the double bond is somewhat diminished due to the electron-withdrawing effect of the carbonyl group.
Ozonolysis: Cleavage of the carbon-carbon double bond can be achieved through ozonolysis. rsc.orgacs.orgunion.edu Treatment with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) would yield a dicarbonyl compound. Alternatively, an oxidative work-up (e.g., with hydrogen peroxide) would produce a carboxylic acid and a ketone. The ozonolysis of α,β-unsaturated ketones can sometimes lead to complex reaction mixtures due to the formation of reactive Criegee intermediates. rsc.org
Allylic Oxidation: The methyl groups at the C5 position are allylic and can be susceptible to oxidation to form allylic alcohols or further to α,β-unsaturated aldehydes or ketones, using reagents like selenium dioxide or chromium-based oxidants. organic-chemistry.org
γ-Hydroxylation: The γ-carbon-hydrogen bonds of enones can undergo hydroxylation under specific conditions. researchgate.net For this compound, this would involve the oxidation of one of the methyl groups at the C5 position.
A summary of potential oxidation products is presented in the table below.
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| m-CPBA | 4,5-Epoxy-3,3,5-trimethylhexan-2-one | Epoxidation |
| 1. O₃, 2. DMS | 3,3-Dimethyl-2-oxobutanal and Acetone | Ozonolysis (Reductive Work-up) |
| 1. O₃, 2. H₂O₂ | 2,2-Dimethyl-3-oxobutanoic acid and Acetone | Ozonolysis (Oxidative Work-up) |
| SeO₂ | 3,3-Dimethyl-5-(hydroxymethyl)hex-4-en-2-one | Allylic Oxidation |
Reduction Reactions, Including Catalytic Hydrogenation of Unsaturated Bonds
The reduction of this compound can be controlled to selectively reduce either the carbon-carbon double bond or the carbonyl group, or both.
Catalytic Hydrogenation: The carbon-carbon double bond is readily reduced by catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. mdpi.com This reaction typically yields the corresponding saturated ketone, 3,3,5-trimethylhexan-2-one. Under more forcing conditions (higher pressure and/or temperature), the ketone can be further reduced to the corresponding secondary alcohol, 3,3,5-trimethylhexan-2-ol.
Chemoselective Reduction:
1,2-Reduction: The selective reduction of the carbonyl group to an allylic alcohol (3,3,5-trimethylhex-4-en-2-ol) can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) salt (Luche reduction) is a common method for the 1,2-reduction of enones. numberanalytics.comacs.orgwizeprep.commasterorganicchemistry.com
1,4-Reduction (Conjugate Reduction): The selective reduction of the carbon-carbon double bond can be accomplished using dissolving metal reductions (e.g., sodium in liquid ammonia) or through the use of specific hydride reagents like lithium tri-sec-butylborohydride (L-Selectride®). acs.org
The table below summarizes the products of various reduction reactions.
| Reducing Agent/Catalyst | Product(s) | Type of Reduction |
| H₂, Pd/C | 3,3,5-Trimethylhexan-2-one | Catalytic Hydrogenation (C=C) |
| H₂, PtO₂ (high pressure) | 3,3,5-Trimethylhexan-2-ol | Catalytic Hydrogenation (C=C and C=O) |
| NaBH₄, CeCl₃ | 3,3,5-Trimethylhex-4-en-2-ol | 1,2-Reduction |
| Li/NH₃ | 3,3,5-Trimethylhexan-2-one | 1,4-Reduction |
Nucleophilic and Electrophilic Addition Reactions at the Enone System
The conjugated enone system of this compound is susceptible to both nucleophilic and electrophilic additions.
Nucleophilic Addition (Conjugate or Michael Addition): Due to the electron-withdrawing effect of the carbonyl group, the β-carbon is electrophilic and readily attacked by soft nucleophiles in a conjugate or Michael addition. pressbooks.publibretexts.orglibretexts.orgjove.comrsc.orglibretexts.orgfiveable.meyoutube.comnumberanalytics.com This is a powerful carbon-carbon bond-forming reaction. Common nucleophiles include enolates, Gilman reagents (lithium diorganocuprates), amines, and thiols. The reaction proceeds via a resonance-stabilized enolate intermediate.
Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition, although its reactivity is reduced by the carbonyl group. For instance, the addition of hydrogen halides (H-X) would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon (C4), and the halide to the more substituted carbon (C5).
Condensation and Cyclization Reactions Involving the Ketone Moiety and Alkene
The ketone and alkene functionalities in this compound can participate in various condensation and cyclization reactions.
Aldol (B89426) Condensation: The ketone possesses α-hydrogens at the C1 position, which can be deprotonated to form an enolate. This enolate can then react with an aldehyde or another ketone in an aldol condensation to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. libretexts.org
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.org this compound could potentially act as the Michael acceptor in a Robinson annulation. For example, reaction with a cyclic ketone enolate would lead to the formation of a new six-membered ring fused to the original cyclic ketone.
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. nrochemistry.comnih.govacs.orgacs.orgthieme-connect.de The alkene moiety of this compound could participate in this reaction to construct complex polycyclic systems.
Derivatization to Related Functional Groups, e.g., Oximes
The ketone functionality of this compound can be readily converted into other functional groups. A common derivatization is the formation of an oxime.
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields the corresponding oxime, this compound oxime. uobaghdad.edu.iqnih.govwikipedia.orgnih.govorganic-chemistry.org This reaction proceeds via nucleophilic addition of the nitrogen of hydroxylamine to the carbonyl carbon, followed by dehydration. The resulting oxime can exist as E/Z isomers.
Mechanistic Investigations of this compound Transformations
The mechanisms of the reactions of this compound are well-established in the principles of organic chemistry. researchgate.netnumberanalytics.comresearchgate.net
Nucleophilic Conjugate Addition: The mechanism involves the attack of a nucleophile at the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, usually at the α-carbon, to give the final product. The regioselectivity (1,4- vs. 1,2-addition) is largely governed by the nature of the nucleophile (hard vs. soft) and the reaction conditions. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates, thiolates) favor 1,4-addition.
Catalytic Hydrogenation: The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added to the same face of the double bond (syn-addition).
Robinson Annulation: The mechanism is a two-step sequence. The first step is a base-catalyzed Michael addition of an enolate to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation, also base-catalyzed, to form a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclic ketone.
Advanced Applications in Chemical Synthesis and Materials Science
A Strategic Building Block for Complex Molecular Architectures
The unique structural features of 3,3,5-trimethylhex-4-en-2-one, namely its conjugated enone system and sterically hindered quaternary carbon center, render it a valuable synthon in organic synthesis. Chemists can leverage the reactivity of the carbon-carbon double bond and the carbonyl group to construct intricate molecular frameworks.
The presence of both an electrophilic β-carbon and a nucleophilic α-carbon (in the form of its enolate) allows for a range of carbon-carbon bond-forming reactions. For instance, it can participate in Michael additions, where a nucleophile adds to the β-position, extending the carbon chain and introducing new functional groups. The carbonyl group itself is a gateway to a plethora of transformations, including reductions to the corresponding alcohol, Grignard reactions to introduce tertiary alcohol moieties, and Wittig reactions to form new alkenes. These reactions are fundamental in the multi-step synthesis of complex natural products and other target molecules where precise control of stereochemistry and functionality is paramount.
While specific, publicly documented total syntheses employing this compound as a starting material are not extensively reported in readily available literature, its potential is evident to synthetic chemists. The combination of its functionalities in a relatively simple nine-carbon skeleton provides a versatile platform for elaborating into more complex structures.
Niche Applications in Specialty Chemical Formulations
Beyond its role in targeted synthesis, this compound can be found as a component in various non-biological specialty chemical formulations. Its physical and chemical properties, such as its boiling point, viscosity, and reactivity, can be tailored to impart specific characteristics to a final product.
One area of application is in the formulation of certain polymers and resins. The vinyl group in the molecule can potentially participate in polymerization reactions, either as a monomer or as a co-monomer, to modify the properties of the resulting polymer. For example, its incorporation could influence the polymer's thermal stability, solubility, or cross-linking density. The bulky trimethyl-substituted quaternary center would likely impart a degree of rigidity and steric hindrance to the polymer chain, potentially affecting its macroscopic properties.
Furthermore, in the realm of fine chemicals, this ketone can serve as a precursor to other valuable compounds. For example, selective hydrogenation of the carbon-carbon double bond can yield 3,3,5-trimethylhexan-2-one, a saturated ketone with different physical and chemical properties, which may find use as a specialty solvent or as an intermediate in the synthesis of other molecules.
Catalytic Frontiers: Involving this compound and Its Derivatives
The field of catalysis offers another avenue for the application of this compound and its derivatives. The molecule itself can act as a ligand for transition metal catalysts. The oxygen of the carbonyl group and the π-system of the double bond can coordinate to a metal center, influencing its catalytic activity and selectivity.
More significantly, derivatives of this compound can be designed to act as chiral ligands or catalysts for asymmetric reactions. For instance, the ketone could be functionalized with a phosphine (B1218219) group to create a chiral phosphine ligand. Such ligands are crucial in asymmetric hydrogenation, where a prochiral substrate is converted into a single enantiomer of the product. The stereochemical information embedded in the chiral ligand, derived from a modified this compound, would be transferred to the product of the catalytic reaction.
While specific, widely commercialized catalytic systems based on this particular ketone are not prominently featured in the scientific literature, the principles of catalyst design suggest its potential. The development of novel catalysts is a continuous effort in the chemical industry, and the structural motifs present in this compound make it a candidate for exploration in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
